molecular formula C19H17FN4S B2419286 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-17-9

3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2419286
CAS RN: 863002-17-9
M. Wt: 352.43
InChI Key: NYBBAEKQWMDUCQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a triazole ring, and a thioether linkage . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Scientific Research Applications

Antimicrobial and Antioxidant Applications

Research has highlighted the synthesis of various 1,2,4-triazole derivatives, including compounds structurally related to 3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole, for their antimicrobial and antioxidant properties. For instance, Bayrak et al. (2009) and Baytas et al. (2012) synthesized new triazole compounds starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, with some compounds showing good or moderate activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009); (Baytas, Kapçak, Çoban, & Özbilge, 2012).

Anticancer Potential

Research into benzothiazole acylhydrazones and triazole derivatives has explored their anticancer activity. Osmaniye et al. (2018) synthesized new benzothiazole derivatives and investigated their probable anticancer activity, revealing that some compounds exhibited significant anticancer potential (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Molecular Interactions and Synthesis Techniques

Ahmed et al. (2020) reported on the synthesis of triazole derivatives that include an α-ketoester functionality, analyzing the nucleophilic/electrophilic nature of groups affected by substituents, which influences the interaction energy of the C⋯O tetrel bond (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Other Biological Activities

The synthesis of new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides demonstrated potential as novel antiallergic compounds, with some being significantly more potent than established antiallergic drugs (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).

properties

IUPAC Name

3-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4S/c1-2-24-18(16-11-21-17-9-4-3-8-15(16)17)22-23-19(24)25-12-13-6-5-7-14(20)10-13/h3-11,21H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBBAEKQWMDUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole

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